molecular formula C8H13ClN6 B3269318 [N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride CAS No. 50808-02-1

[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride

Cat. No.: B3269318
CAS No.: 50808-02-1
M. Wt: 228.68 g/mol
InChI Key: DMTQTDAVJATTTB-UHFFFAOYSA-N
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Description

[N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an aminophenyl group and a carbamimidoyl group, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl chloride with diaminomethylidene azanium under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, aromatic aldehydes for Schiff base formation, and diazonium salts for azo coupling. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

Mechanism of Action

Comparison with Similar Compounds

When compared to similar compounds, [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride stands out due to its unique combination of an aminophenyl group and a carbamimidoyl group. Similar compounds include:

The unique structure of [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,9H2,(H6,10,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQTDAVJATTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)[NH+]=C(N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198837
Record name Biguanide, 1-p-aminophenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50808-02-1
Record name Biguanide, 1-p-aminophenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050808021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biguanide, 1-p-aminophenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
Reactant of Route 2
[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
Reactant of Route 3
[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
Reactant of Route 4
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[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
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[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
Reactant of Route 6
Reactant of Route 6
[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride

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